molecular formula C20H24N2O3S2 B3933765 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide

2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide

Cat. No. B3933765
M. Wt: 404.6 g/mol
InChI Key: GCGIRMXJFKZADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as PTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTPA belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer progression. 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling and are involved in the development of various diseases.
Biochemical and Physiological Effects:
2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to exhibit various biochemical and physiological effects in laboratory experiments. In cancer research, 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. In cardiovascular research, 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to reduce inflammation and oxidative stress, leading to improved cardiac function and reduced risk of cardiovascular diseases. In neurological research, 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to have neuroprotective effects and to enhance cognitive function by improving synaptic plasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide for laboratory experiments is its high potency and specificity towards its target enzymes and signaling pathways. This allows for precise and accurate evaluation of its biochemical and physiological effects. However, one of the limitations of 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide is its potential toxicity and side effects, which may limit its therapeutic applications in humans.

Future Directions

There are several future directions for research on 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One area of research is the development of novel analogs of 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide with improved potency and specificity towards its target enzymes and signaling pathways. Another area of research is the evaluation of the therapeutic potential of 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to investigate the potential toxicity and side effects of 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide in humans and to develop strategies to minimize these effects.

Scientific Research Applications

2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, cardiovascular diseases, and neurological disorders. In cancer research, 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular research, 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to reduce inflammation and oxidative stress, leading to improved cardiac function. In neurological research, 2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to have neuroprotective effects and to enhance cognitive function.

properties

IUPAC Name

2-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-16(26-18-8-4-2-5-9-18)20(23)21-17-10-12-19(13-11-17)27(24,25)22-14-6-3-7-15-22/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGIRMXJFKZADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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